molecular formula C14H14N2O2 B1489173 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide CAS No. 1375069-23-0

3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

Cat. No. B1489173
CAS RN: 1375069-23-0
M. Wt: 242.27 g/mol
InChI Key: FGODRGFDAIVKLH-UHFFFAOYSA-N
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Description

“3-(6-Methoxypyridin-3-yl)benzoic acid” is a compound with the CAS Number: 863921-57-7 and a molecular weight of 229.24 . Another related compound is “Methyl 3-(6-methoxypyridin-3-yl)benzoate” with the CAS Number: 893736-60-2 and a molecular weight of 243.26 .


Molecular Structure Analysis

The InChI code for “3-(6-Methoxypyridin-3-yl)benzoic acid” is 1S/C13H11NO3/c1-17-12-6-5-11 (8-14-12)9-3-2-4-10 (7-9)13 (15)16/h2-8H,1H3, (H,15,16) . For “Methyl 3-(6-methoxypyridin-3-yl)benzoate”, the InChI code is 1S/C14H13NO3/c1-17-13-7-6-12 (9-15-13)10-4-3-5-11 (8-10)14 (16)18-2/h3-9H,1-2H3 .

Scientific Research Applications

Antagonistic Activity on Alpha(v)Beta(3) Receptor

3-(6-Methoxypyridin-3-yl)-N-methylbenzamide derivatives have been explored for their antagonistic activity on the alpha(v)beta(3) receptor, a critical target in the prevention and treatment of osteoporosis. Hutchinson et al. (2003) reported a compound with excellent in vitro profile and significant efficacy in vivo models of bone turnover, marking its potential for clinical development in treating osteoporosis Hutchinson et al., 2003.

Synthesis of 1,7-Naphthyridines

The synthesis of 2,4,8-trisubstituted 1,7-naphthyridines involves the reaction of 4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines with excess organolithiums. Kobayashi et al. (2010) developed a method starting from commercially available 3-aminopyridine, highlighting the chemical versatility of this compound derivatives in synthesizing complex nitrogen-containing heterocycles Kobayashi et al., 2010.

Metabolism of Anticancer Agents

Lee et al. (2004) investigated the metabolism of a novel anti-cancer agent involving this compound in rats. Their study identified extensive metabolism to 21 different metabolites, elucidating major metabolic pathways and the formation of cyclic metabolites, thus providing insights into the metabolic stability and potential toxicological profiles of such compounds Lee et al., 2004.

Synthesis of Dopamine Receptor Antagonists

A series of substituted 6-methoxysalicylamides, synthesized from corresponding 2,6-dimethoxybenzamides, were explored for their potential as dopamine D2 receptor antagonists. De Paulis et al. (1985) found that certain derivatives with specific side chains showed potent antidopaminergic properties, suggesting their application in developing neuroleptic agents De Paulis et al., 1985.

properties

IUPAC Name

3-(6-methoxypyridin-3-yl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15-14(17)11-5-3-4-10(8-11)12-6-7-13(18-2)16-9-12/h3-9H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGODRGFDAIVKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743003
Record name 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375069-23-0
Record name Benzamide, 3-(6-methoxy-3-pyridinyl)-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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